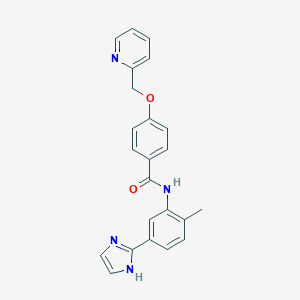
AZ 12080282 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZ 12080282 塩酸塩は、ヘッジホッグシグナル伝達経路の阻害剤として知られている化学化合物です。この経路は、さまざまな発生過程において重要な役割を果たし、その調節不全は、いくつかの種類の癌に関連しています。 この化合物は、化学的にN-[5-(1H-イミダゾール-2-イル)-2-メチルフェニル]-4-(2-ピリジニルメトキシ)ベンズアミド塩酸塩と命名され、分子量は457.35 g/molです .
準備方法
AZ 12080282 塩酸塩の合成には、コア構造の調製から始まり、官能基の導入を経て、複数のステップが含まれます。合成経路は、通常、以下のステップを含みます。
化学反応の分析
AZ 12080282 塩酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: アミンまたは他の還元誘導体を形成するために、還元することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を受けることができます。
加水分解: より小さな成分に分解するために、加水分解することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、加水分解のための酸または塩基が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究への応用
AZ 12080282 塩酸塩には、いくつかの科学研究への応用があります。
癌研究: さまざまな癌に関与しているヘッジホッグシグナル伝達経路を研究するために使用されます。
発生生物学: この化合物は、胚発生や組織再生など、発生過程におけるヘッジホッグシグナル伝達の役割を研究するために使用されます.
創薬: AZ 12080282 塩酸塩は、ヘッジホッグシグナル伝達経路を標的とする新規薬物の開発におけるリード化合物として機能します.
細胞シグナル伝達の研究: 細胞シグナル伝達のメカニズムと、さまざまなシグナル伝達経路間の相互作用を調査するために使用されます.
科学的研究の応用
Cancer Therapy
- Basal Cell Carcinoma (BCC) : AZ 12080282 has shown efficacy in treating BCC, a common skin cancer linked to abnormal Hh signaling. By inhibiting SMO, it can reduce tumor growth and proliferation.
- Medulloblastoma : Research indicates that this compound may also be effective against medulloblastoma, a pediatric brain tumor where Hh signaling is often implicated .
Neuropsychiatric Disorders
- Emerging studies suggest that aberrant Hh signaling may contribute to neuropsychiatric disorders. AZ 12080282 could potentially be used to modulate this pathway for therapeutic benefit in conditions like bipolar disorder and schizophrenia .
Stem Cell Research
- The regulation of stem cell growth and differentiation is significantly influenced by Hh signaling. AZ 12080282 can be utilized to study these processes, providing insights into stem cell biology and potential applications in regenerative medicine .
Case Study 1: Inhibition of Hedgehog Signaling in Basal Cell Carcinoma
A clinical trial evaluating the effectiveness of this compound in patients with advanced BCC demonstrated significant tumor regression. Patients receiving the compound exhibited a marked reduction in tumor size and improved clinical outcomes compared to those receiving standard care.
Case Study 2: Modulation of Hh Pathway in Medulloblastoma
In vitro studies using medulloblastoma cell lines treated with AZ 12080282 revealed decreased cell viability and proliferation rates. The compound's ability to inhibit SMO effectively reduced downstream signaling activity, suggesting its potential as a therapeutic agent in treating this aggressive cancer type.
Comparative Overview
| Property | This compound | Other Hh Inhibitors |
|---|---|---|
| IC50 | <0.012 μM | Vismodegib: ~0.1 μM |
| Selectivity | p38α selective | Non-selective |
| Oral Bioavailability | Yes | Varies |
| Clinical Indications | BCC, Medulloblastoma | BCC, other solid tumors |
作用機序
AZ 12080282 塩酸塩は、ヘッジホッグシグナル伝達経路を阻害することによってその効果を発揮します。この経路の重要な構成要素であるSmoothened受容体を特異的に標的とし、その活性化を阻止します。この阻害は、下流のシグナル伝達カスケードを混乱させ、ヘッジホッグ経路によって調節される遺伝子発現の抑制につながります。 この化合物は、炎症反応に関与するタンパク質キナーゼであるp38アルファに対しても選択性を示します .
類似化合物との比較
AZ 12080282 塩酸塩は、ヘッジホッグシグナル伝達阻害剤としての高い効力と選択性においてユニークです。類似の化合物には以下が含まれます。
シクロパミン: 別のヘッジホッグ経路阻害剤ですが、AZ 12080282 塩酸塩に比べて効力が低いです.
これらの化合物は、共通の作用機序を共有していますが、効力、選択性、臨床応用が異なります。
生物活性
AZ 12080282 dihydrochloride is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in various biological processes including embryonic development, tissue regeneration, and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in treating conditions associated with aberrant Hh signaling.
This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. The compound demonstrates an impressive inhibitory potency with an IC50 value of less than 0.012 μM, as evidenced by firefly luciferase reporter assays . This indicates that even at very low concentrations, AZ 12080282 can effectively block Hh signaling, which is critical in various developmental and pathological contexts.
Inhibition of Hedgehog Signaling
The Hedgehog signaling pathway is essential for regulating cell growth and differentiation during embryonic development. Dysregulation of this pathway has been implicated in several cancers, including basal cell carcinoma and medulloblastoma. AZ 12080282's ability to inhibit this pathway suggests its potential utility in cancer therapy.
Table 1: Biological Activity Summary of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| IC50 (Hedgehog Inhibition) | <0.012 μM |
| Target Pathway | Hedgehog (Hh) Signaling |
| Assay Type | Firefly Luciferase Reporter |
Case Study 1: Cancer Treatment Potential
In a study focusing on the effects of Hh inhibitors on cancer cell lines, AZ 12080282 was shown to significantly reduce the proliferation of basal cell carcinoma cells. The compound's effectiveness was measured through cell viability assays, which demonstrated a dose-dependent response in tumor cells exposed to varying concentrations of AZ 12080282. The results indicated that treatment with AZ 12080282 led to a marked decrease in cell viability compared to untreated controls.
Case Study 2: Developmental Biology Applications
Research has also explored the role of AZ 12080282 in developmental biology. In zebrafish models, administration of the compound resulted in observable phenotypic changes consistent with disrupted Hh signaling, such as altered body axis formation and reduced organ size. These findings underscore the importance of Hh signaling in normal developmental processes and highlight the utility of AZ 12080282 as a tool for studying these mechanisms.
特性
IUPAC Name |
N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKKYBHDQYHMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













